

Physicochemical Properties of Pneumocandin C0: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Pneumocandin C0*

Cat. No.: *B15582603*

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Introduction

Pneumocandin C0 is a naturally occurring lipopeptide of the echinocandin class, a group of antifungal agents with a unique mechanism of action.^{[1][2]} As a close structural isomer of Pneumocandin B0, the precursor to the semi-synthetic antifungal drug Caspofungin, **Pneumocandin C0** is of significant interest to the scientific community.^{[2][3]} This technical guide provides a comprehensive overview of the known physicochemical properties of **Pneumocandin C0**, alongside relevant experimental protocols for its analysis and a visualization of its mechanism of action.

Pneumocandin C0 is a fermentation byproduct of the fungus *Glarea lozoyensis* and is considered an impurity in the production of Caspofungin acetate.^[4] It shares the same molecular formula and molecular weight as Pneumocandin B0, differing only in the position of a hydroxyl group on the L-proline residue of its cyclic hexapeptide core.^[5] While Pneumocandin B0 contains a trans-3-hydroxy-L-proline, **Pneumocandin C0** possesses a trans-4-hydroxy-L-proline.^[5] This subtle structural difference can influence its biological activity and chromatographic behavior.

Physicochemical Data

Quantitative data for **Pneumocandin C0** is limited in publicly available literature. The following tables summarize the known properties of **Pneumocandin C0** and its closely related isomer,

Pneumocandin B0, for comparative purposes. The similarity in their structures suggests that their physicochemical properties will be largely comparable.

Table 1: Physicochemical Properties of **Pneumocandin C0**

Property	Value	Source
Molecular Formula	C50H80N8O17	[2] [4]
Molecular Weight	1065.23 g/mol	[2]
CAS Number	144074-96-4	[2] [4]
Appearance	Yellowish-white or white powder	[6]
Boiling Point (Predicted)	1442.9°C at 760 mmHg	[4]
Density (Predicted)	1.41 g/cm ³	[4]

Table 2: Physicochemical Properties of Pneumocandin B0 (for comparison)

Property	Value	Source
Molecular Formula	C50H80N8O17	[7] [8] [9]
Molecular Weight	1065.2 g/mol	[7] [8]
CAS Number	135575-42-7	[7] [8] [9]
Appearance	White to off-white powder/solid	[6] [10]
Solubility	Soluble in DMSO and Ethanol. Limited water solubility.	[8] [9]
Storage Stability	≥ 4 years at -20°C	[8]

Experimental Protocols

The characterization of **Pneumocandin C0** involves a series of steps for its isolation, purification, and analysis. The following are detailed methodologies for key experiments

applicable to lipopeptides like **Pneumocandin C0**.

Isolation and Extraction

This protocol describes a general method for extracting lipopeptides from a fungal fermentation broth.

- Objective: To isolate crude **Pneumocandin C0** from the fermentation culture of *Glarea lozoyensis*.
- Methodology:
 - Acid Precipitation: Adjust the pH of the fermentation supernatant to a low value (e.g., 3.0) using a suitable acid (e.g., HCl). This causes the lipopeptides to precipitate out of the solution.
 - Centrifugation: Centrifuge the acidified supernatant at a high speed (e.g., 10,000 x g) for a sufficient time (e.g., 20 minutes) to pellet the precipitated lipopeptides.
 - Solvent Extraction: Resuspend the pellet in a minimal amount of a suitable organic solvent, such as methanol or ethyl acetate.[\[11\]](#) Vortex or sonicate the mixture to ensure complete dissolution of the lipopeptides.
 - Filtration and Evaporation: Filter the organic solvent extract to remove any insoluble material. Evaporate the solvent under reduced pressure to obtain the crude lipopeptide extract.

Purification by High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for purifying **Pneumocandin C0** from other pneumocandin isomers and impurities.

- Objective: To obtain highly pure **Pneumocandin C0**.
- Methodology:

- **Sample Preparation:** Dissolve the crude extract in a suitable solvent, typically the mobile phase used for the HPLC separation.
- **Chromatographic System:** Utilize a reversed-phase HPLC column (e.g., C18).
- **Mobile Phase:** Employ a gradient of acetonitrile and water, both of which may contain a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape.
- **Detection:** Monitor the elution profile using a UV detector at a wavelength where the peptide bonds absorb (e.g., 210-220 nm).
- **Fraction Collection:** Collect the fractions corresponding to the peak of **Pneumocandin C0**. The retention time will differ slightly from Pneumocandin B0 due to the difference in polarity from the hydroxyl group position.

Structural Characterization by Mass Spectrometry

Mass spectrometry is essential for confirming the identity and structure of **Pneumocandin C0**.

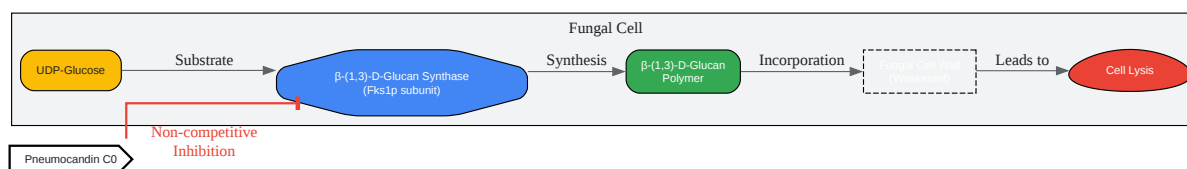
- **Objective:** To verify the molecular weight and sequence of **Pneumocandin C0**.
- **Methodology:**
 - **Sample Introduction:** Introduce the purified **Pneumocandin C0** into the mass spectrometer, typically using electrospray ionization (ESI).
 - **Full Scan Mass Spectrum (MS):** Acquire a full scan mass spectrum to determine the molecular weight of the compound. The expected $[M+H]^+$ ion for $C_{50}H_{80}N_8O_{17}$ is approximately m/z 1065.5.
 - **Tandem Mass Spectrometry (MS/MS):** Select the parent ion of **Pneumocandin C0** and subject it to fragmentation (e.g., through collision-induced dissociation). The resulting fragment ions will provide information about the amino acid sequence and the structure of the lipid side chain, allowing for differentiation from other pneumocandin isomers.

Mechanism of Action: Inhibition of Fungal β -(1,3)-D-Glucan Synthase

Pneumocandins, including **Pneumocandin C0**, exert their antifungal activity by targeting a crucial enzyme in the fungal cell wall biosynthesis pathway: β -(1,3)-D-glucan synthase.[9][12][13][14] This enzyme is responsible for the synthesis of β -(1,3)-D-glucan, a major structural component of the fungal cell wall that is absent in mammalian cells, making it an excellent target for antifungal therapy.[9][15]

The inhibition of β -(1,3)-D-glucan synthase by **Pneumocandin C0** leads to a depletion of glucan in the cell wall.[6] This weakens the cell wall, rendering the fungal cell susceptible to osmotic stress and ultimately leading to cell lysis and death.[6][12][15]

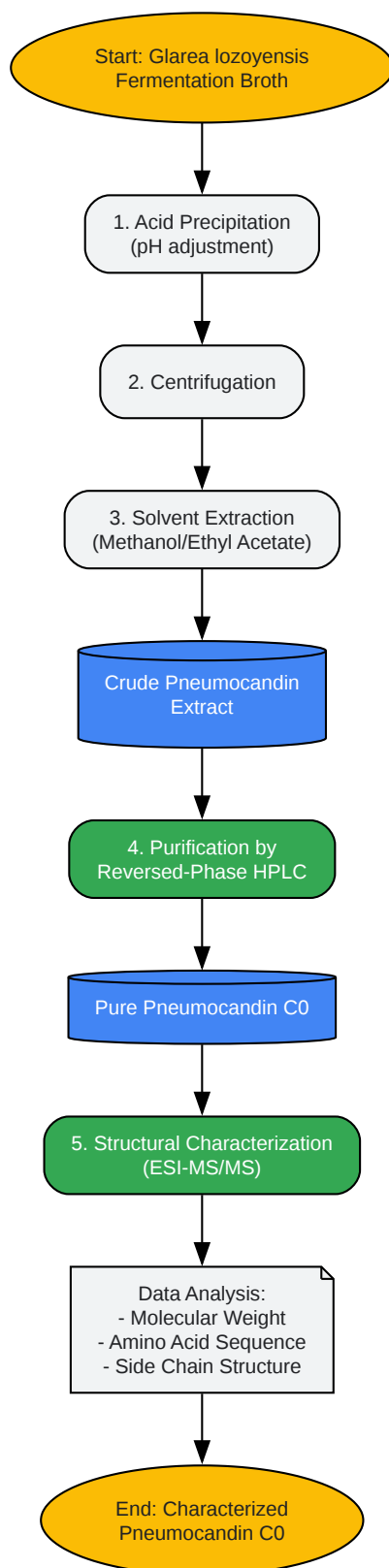
Below is a diagram illustrating the mechanism of action of **Pneumocandin C0**.



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Caption: Mechanism of action of **Pneumocandin C0**.

The following diagram illustrates a general experimental workflow for the isolation and characterization of **Pneumocandin C0**.



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Caption: Experimental workflow for **Pneumocandin C0**.

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